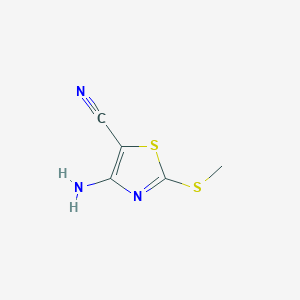

4-Amino-2-(methylthio)thiazole-5-carbonitrile

Description

BenchChem offers high-quality 4-Amino-2-(methylthio)thiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(methylthio)thiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUFPYSYQQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350283 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39736-28-2 | |

| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Molecular Architecture: A Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile

For Immediate Release

Presents a comprehensive guide to the structural elucidation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a detailed overview of the spectroscopic characterization and a plausible synthetic pathway for this molecule.

This technical whitepaper is intended for researchers, scientists, and professionals in the field of drug development. It outlines the analytical methodologies and interpretation of data required to confirm the structure of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of established physical data and predicted spectroscopic values based on the analysis of analogous structures.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₅N₃S₂ |

| Molecular Weight | 171.25 g/mol |

| Melting Point | 202-204 °C[1] |

| Appearance | Solid |

| Boiling Point | 401.3 ± 55.0 °C (Predicted) |

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure of 4-Amino-2-(methylthio)thiazole-5-carbonitrile would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the protons of the amino group and the methylthio group.

Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet (broad) | 2H | -NH₂ |

| ~2.50 | Singlet | 3H | -SCH₃ |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C2 (Thiazole ring) |

| ~165 | C4 (Thiazole ring) |

| ~115 | -CN (Nitrile) |

| ~85 | C5 (Thiazole ring) |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (Amino group) |

| 2220 - 2260 | Strong, Sharp | C≡N stretching (Nitrile) |

| 1640 - 1600 | Medium | N-H bending (Amino group) |

| 1550 - 1450 | Medium | C=N and C=C stretching (Thiazole ring) |

| ~1315 | Medium | C-N stretching |

| ~700 | Medium | C-S stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 156 | Medium | [M - CH₃]⁺ |

| 129 | Medium | [M - CH₃S]⁺ |

| 102 | Medium | [C₃H₂N₂S]⁺ |

Experimental Protocols

This section details a plausible synthetic route for 4-Amino-2-(methylthio)thiazole-5-carbonitrile and the standard protocols for its spectroscopic characterization.

Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile

A potential synthesis can be adapted from the well-established Cook-Heilbron thiazole synthesis. This method involves the reaction of an α-aminonitrile with a dithioester.

Reaction Scheme:

References

Technical Guide: Physicochemical Properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core, a functionalities known for a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery. Thiazole derivatives are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is presented below.

| Property | Value | Reference |

| CAS Number | 39736-28-2 | [1] |

| Molecular Formula | C₅H₅N₃S₂ | [2] |

| Molecular Weight | 171.25 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 202-204 °C | [2][3][4] |

| Boiling Point (Predicted) | 401.3 ± 55.0 °C at 760 mmHg | [2][3][5] |

| Water Solubility (ESOL) | 0.545 mg/mL (classified as "Soluble") | [6] |

| logP (XLogP3) | 2.1 | [7] |

| pKa (Predicted) | -0.20 ± 0.10 | [5] |

| Purity | 96-98% | [2] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail generalized experimental protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C/min near the expected melting point).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility is a key factor in drug formulation and bioavailability.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

A known amount of the compound (e.g., 1 mg) is weighed and placed into a test tube.

-

A specific volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under those conditions. If not, the amount of solvent can be incrementally increased to determine the approximate solubility limit.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability.

Apparatus:

-

Separatory funnel

-

n-Octanol and water (mutually saturated)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Vortex mixer or shaker

Procedure (Shake-Flask Method):

-

A known concentration of the compound is dissolved in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are added to a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then allowed to separate.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized acidic and basic titrants

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (usually water or a water/co-solvent mixture).

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with a standardized solution of a strong acid or base, added in small increments.

-

The pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis and Biological Activity

General Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives can be achieved through several established methods, most notably the Hantzsch thiazole synthesis.[4][6][8]

Hantzsch Thiazole Synthesis: This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 4-Amino-2-(substituted)thiazole-5-carbonitriles, a variation of this reaction is employed.

Illustrative Reaction Scheme: A common starting material is an α-halocarbonyl compound which reacts with a thiourea derivative. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the electrophilic carbon of the carbonyl compound, followed by cyclization and dehydration to form the thiazole ring.

Figure 1. Simplified Hantzsch Thiazole Synthesis Workflow.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for 4-Amino-2-(methylthio)thiazole-5-carbonitrile are not extensively documented, thiazole derivatives are known to exhibit a broad range of biological activities, including anticancer effects.[2][9][10] These compounds can modulate various signaling pathways implicated in cancer progression.

Hypothetical Anticancer Mechanism: Many thiazole-based anticancer agents function by inhibiting key enzymes or receptors involved in cell proliferation and survival, such as protein kinases. Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).

Figure 2. Hypothetical Signaling Pathway Modulation by a Thiazole Derivative.

Experimental and Analytical Workflow

A logical workflow is crucial for the systematic characterization of a novel compound.

Figure 3. General Workflow for Compound Characterization.

Conclusion

This technical guide provides essential physicochemical data and procedural insights for 4-Amino-2-(methylthio)thiazole-5-carbonitrile. The tabulated properties, detailed experimental protocols, and illustrative diagrams offer a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related thiazole derivatives for potential therapeutic applications. The favorable solubility and lipophilicity profile suggest that this compound warrants further investigation in drug discovery programs.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile

CAS Number: 39736-28-2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS No. 39736-28-2), a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific research on this particular molecule is limited in publicly available literature, this document consolidates its known physicochemical properties and safety information. Furthermore, it extrapolates potential synthetic routes and biological activities based on the well-established chemistry and pharmacology of the 2-aminothiazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in medicinal chemistry and drug development.

Physicochemical Properties

4-Amino-2-(methylthio)thiazole-5-carbonitrile is a solid organic compound.[1] Its core structure consists of a thiazole ring substituted with an amino group, a methylthio group, and a cyano (carbonitrile) group. These functional groups are key determinants of its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 39736-28-2 | [1] |

| Molecular Formula | C₅H₅N₃S₂ | [1] |

| Molecular Weight | 171.25 g/mol | [1] |

| IUPAC Name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| InChI Key | USUFPYSYQQCDED-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile was not found in the surveyed literature, a plausible synthetic route can be proposed based on established methods for creating substituted 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[2] A common approach involves the cyclization of an α-halocarbonyl compound with a thiourea derivative.

Proposed Synthetic Workflow

The synthesis could logically proceed from a suitable α-thiocyanato ketone or a related precursor, which then undergoes cyclization. The following diagram illustrates a hypothetical workflow for the synthesis.

Caption: Hypothetical synthesis workflow for the target compound.

Detailed Hypothetical Experimental Protocol

This protocol is a representative example based on general syntheses of similar 2-aminothiazole structures.[3][4] Note: This is a theoretical procedure and must be adapted and optimized under controlled laboratory conditions.

-

Step 1: Formation of a Ketene Dithioacetal Intermediate. To a cooled solution (0-5°C) of malononitrile and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol, add carbon disulfide dropwise while stirring. The reaction mixture is stirred for several hours at room temperature to form a dithiocarboxylate salt.

-

Step 2: S-Methylation. The resulting salt from Step 1 is treated with a methylating agent, such as methyl iodide, to yield a ketene dithioacetal intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 3: Cyclization to form the Thiazole Ring. The methylated intermediate is then treated with a halogenating agent (e.g., sulfuryl chloride or N-bromosuccinimide) to create a reactive α-halo intermediate. Subsequent treatment with a source of ammonia (e.g., aqueous or gaseous ammonia) would induce cyclization and formation of the 4-amino-thiazole ring.

-

Step 4: Purification. The crude product is isolated by filtration or extraction. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield the final, pure 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Biological and Pharmacological Profile

Specific biological activity data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not available in the reviewed literature. However, the 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.[2][5]

Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many thiazole derivatives exhibit cytotoxic effects against various cancer cell lines by targeting critical cellular pathways.[6][7][8]

-

Antimicrobial Activity: The thiazole ring is present in compounds with significant antibacterial and antifungal properties.[9][10]

-

Enzyme Inhibition: This class of compounds is known to act as inhibitors for various enzymes, such as kinases, which are crucial targets in cancer therapy.[9]

-

Anti-inflammatory and Antioxidant Effects: Some 2-aminothiazole derivatives have shown potential as anti-inflammatory and antioxidant agents.[3]

Given its structure, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is a valuable candidate for screening in various biological assays to explore its potential therapeutic utility.

Potential Signaling Pathway Involvement

As many 2-aminothiazole derivatives function as kinase inhibitors, it is plausible that 4-Amino-2-(methylthio)thiazole-5-carbonitrile could interact with kinase-mediated signaling pathways. The diagram below illustrates a generic signaling cascade where a hypothetical inhibitor (like the subject compound) blocks the action of a protein kinase, thereby preventing the phosphorylation of downstream targets and inhibiting a cellular response like proliferation.

Caption: Generic kinase inhibition signaling pathway.

Safety and Handling

Based on available safety data, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is considered hazardous.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Source: [1]

Conclusion

4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS 39736-28-2) is a chemical entity with a structural framework characteristic of many biologically active molecules. While direct experimental data on its synthesis and bioactivity are sparse, its relationship to the pharmacologically significant 2-aminothiazole class suggests its potential as a valuable building block or lead compound in drug discovery. This guide provides the foundational physicochemical and safety data, alongside plausible synthetic and mechanistic frameworks, to encourage and facilitate further research into this promising compound.

References

- 1. 4-Amino-2-(methylthio)thiazole-5-carbonitrile | 39736-28-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This technical guide focuses on the biological activities of 4-amino-2-(methylthio)thiazole-5-carbonitrile and its structurally related analogs. While specific data on the parent compound is limited in publicly available literature, extensive research on its derivatives has revealed potent anticancer, antimicrobial, and enzyme inhibitory activities. This document consolidates the existing data, providing a comprehensive overview of the therapeutic potential of this chemical scaffold. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The thiazole ring is a fundamental structural motif in numerous biologically active molecules, including approved drugs and clinical candidates. The unique electronic properties and steric features of the thiazole nucleus enable it to interact with a wide range of biological targets. The 4-amino-2-(methylthio)thiazole-5-carbonitrile core represents a versatile scaffold for the synthesis of novel therapeutic agents. Derivatives of this core have demonstrated significant potential in various therapeutic areas, which will be detailed in the subsequent sections.

Synthesis

The synthesis of 4-amino-2-(methylthio)thiazole-5-carbonitrile and its derivatives often involves the reaction of an α-aminonitrile with a source of thiocarbonyl, such as carbon disulfide or isothiocyanates, in a variation of the Cook-Heilbron thiazole synthesis. Further modifications at the amino and methylthio groups, as well as the carbonitrile, can lead to a diverse library of compounds for biological screening.

Biological Activities

Derivatives of 4-amino-2-(methylthio)thiazole-5-carbonitrile have exhibited a broad spectrum of biological activities. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Thiazole-based compounds have shown promising results as anticancer agents, targeting various cancer cell lines. The cytotoxic effects are often evaluated using standard assays such as the MTT assay.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | NCI-H522 (Non-small cell lung) | DHFR inhibition | 0.06 | [1] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1 = Cl, OCH3; Ar= OCH3) | - | DHFR inhibition | 0.1 | [1] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1 = OCH3; Ar= OCH3) | - | DHFR inhibition | 2.5 | [1] |

| 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl} benzaldehyde | MDA-MB-231 (Breast) | MTT | >100 | [2] |

| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast) | MTT | ~100 | [2] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Antiproliferative | Comparable to Dasatinib | [2] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | MCF-7 (Breast) | Antiproliferative | 20.2 | [2] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | HT-29 (Colon) | Antiproliferative | 21.6 | [2] |

Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents. Derivatives have been tested against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 2,5′-bisthiazole derivatives | M. tuberculosis H37Rv | - | 9.64 - 23.64 | [3] |

| 2,5′-bisthiazole derivatives | M. bovis BCG | - | 9.64 - 23.64 | [3] |

| Hydrazone-linked 1,4-phenylenebisthiazole | Candida albicans | - | 0.12 | [3] |

Enzyme Inhibition

Certain thiazole derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential in treating diseases associated with enzyme dysregulation.

Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives

| Compound/Derivative | Enzyme | Assay | Ki (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | - | 0.008 | [4] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | - | 0.124 | [4] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | - | 0.129 | [4] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | - | 0.083 | [4] |

| 2-phenylamino-4-methyl-5-acetylthiazole | β-Ketoacyl-ACP synthase (KAS I) | Fluorescence titration | 25 (Kd) | [5] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of thiazole derivatives, as described in the cited literature.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared and added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Enzyme Inhibition Assay - General Protocol

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: The initial reaction velocities are calculated, and the IC50 or Ki values are determined by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate potential mechanisms of action and experimental workflows related to the biological activities of thiazole derivatives.

Conclusion and Future Directions

The 4-amino-2-(methylthio)thiazole-5-carbonitrile scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, warrant further investigation. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The data and protocols presented in this guide provide a solid foundation for advancing the exploration of this important class of heterocyclic compounds.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CTT Journal [cttjournal.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of 4-Amino-2-(methylthio)thiazole-5-carbonitrile

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-Amino-2-(methylthio)thiazole-5-carbonitrile. While the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities, research dedicated to this particular compound is not publicly available. Therefore, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. Derivatives of 2-aminothiazole have been investigated for their potential as:

-

Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1][2][3][4][5][6][7][8]

-

Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. Research has shown that 2-aminothiazole derivatives can exhibit antibacterial and antifungal properties.[9][10][11][12][13][14]

-

Kinase Inhibitors: The 2-aminothiazole moiety serves as a versatile scaffold for the design of inhibitors targeting various kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.[1][3][5]

While these general activities of the 2-aminothiazole class are well-documented, the specific biological targets and signaling pathways modulated by 4-Amino-2-(methylthio)thiazole-5-carbonitrile remain uninvestigated in the available scientific literature. Without experimental data from studies on this specific molecule, any discussion of its mechanism of action would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals.

To provide the requested in-depth analysis, future research would need to focus on:

-

Synthesis and Characterization: The synthesis and full analytical characterization of 4-Amino-2-(methylthio)thiazole-5-carbonitrile would be the foundational step.

-

Biological Screening: The compound would need to be screened against a variety of biological targets, such as a panel of kinases, cancer cell lines, and microbial strains, to identify any potential activity.

-

Mechanism of Action Studies: If significant activity is observed, further studies would be required to elucidate the specific molecular mechanism. This would involve a range of biochemical and cell-based assays, such as:

-

Enzyme inhibition assays to determine IC50 or Ki values.

-

Cellular thermal shift assays (CETSA) to identify direct protein targets.

-

Western blotting to analyze the modulation of signaling pathways.

-

Gene expression profiling to understand the broader cellular response.

-

Currently, there is no specific information available in the public domain regarding the mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. While the broader family of 2-aminothiazole derivatives displays a rich and diverse pharmacology, this does not provide a factual basis for a detailed technical guide on the specific compound of interest. The scientific community awaits dedicated research to uncover the potential biological activities and therapeutic applications of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. Without such studies, any detailed description of its mechanism of action remains beyond the scope of current knowledge.

References

- 1. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unife.it [iris.unife.it]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: An In-depth Technical Guide

Disclaimer: This document synthesizes the therapeutic potential of the 4-amino-2-(methylthio)thiazole-5-carbonitrile scaffold based on extensive research into the broader class of 2-aminothiazole derivatives. Direct experimental data on 4-Amino-2-(methylthio)thiazole-5-carbonitrile is limited in publicly available literature. Therefore, the identified targets and pathways are inferred from structurally related compounds and should be considered as potential avenues for further investigation.

Introduction

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including clinically approved drugs.[1][2] Its versatile scaffold allows for diverse chemical modifications, leading to a wide array of pharmacological activities.[1] This technical guide explores the potential therapeutic targets of 4-Amino-2-(methylthio)thiazole-5-carbonitrile by examining the established biological activities of its structural analogs. The primary therapeutic area for 2-aminothiazole derivatives is oncology, with significant potential as enzyme inhibitors and modulators of key cellular signaling pathways.[2][3][4]

Potential Therapeutic Areas and Molecular Targets

The 2-aminothiazole framework is associated with a broad spectrum of biological activities, suggesting multiple potential therapeutic applications for derivatives like 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Anticancer Activity

A substantial body of evidence points to the potent anti-proliferative and cytotoxic effects of 2-aminothiazole derivatives against a variety of human cancer cell lines.[2][3]

Potential Molecular Targets and Mechanisms:

-

Kinase Inhibition: Many 2-aminothiazole derivatives function as kinase inhibitors, a critical class of anticancer drugs.[4]

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2, a key transducer of angiogenic signals, has been observed with some 2-aminobenzothiazole derivatives.[5]

-

PI3Kα: The PI3K/AKT/mTOR pathway is crucial for cell survival and proliferation, and 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα.[5]

-

ROCK II: 4-Aryl-5-aminoalkyl-thiazole-2-amines have shown inhibitory activity against Rho-associated coiled-coil containing protein kinase II.[6]

-

Hec1/Nek2: Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles have been designed as inhibitors of Hec1/Nek2, which are involved in mitotic progression.[7]

-

-

Induction of Apoptosis: 2-aminothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[3]

-

Cell Cycle Arrest: These compounds can halt cell proliferation by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[3]

-

Tubulin Polymerization Inhibition: Some derivatives target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[1]

-

Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) Inhibition: Modulation of histone acetylation by inhibiting HAT and HDAC enzymes is another mechanism by which these compounds can induce cell cycle arrest and apoptosis.[1]

Enzyme Inhibition

Beyond cancer-related kinases, 2-aminothiazole derivatives have shown inhibitory activity against other classes of enzymes.

Potential Molecular Targets:

-

Carbonic Anhydrases (CAs): Derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[8]

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential applications in neurodegenerative diseases.[8]

Other Potential Pharmacological Activities

Research on various 4-amino-5-substituted thiazole derivatives has also indicated potential for:

Data Presentation: In Vitro Efficacy of 2-Aminothiazole Derivatives

The following tables summarize quantitative data for various 2-aminothiazole derivatives, illustrating the potential potency of this chemical class.

Table 1: Anticancer Activity (IC50/GI50) of Selected 2-Aminothiazole Derivatives [3]

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |

Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives [6][8]

| Compound/Derivative | Target Enzyme | Ki / IC50 Value |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM (Ki) |

| 4-aryl-5-aminomethyl-thiazole-2-amine (Compound 10l) | ROCK II | 20 nM (IC50) |

Experimental Protocols

The evaluation of the biological activity of 2-aminothiazole derivatives typically involves a series of in vitro and in vivo assays.

Anticancer Activity Evaluation

-

MTT Assay (Cell Viability):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Flow Cytometry (Cell Cycle Analysis):

-

Treat cells with the test compound for a predetermined time.

-

Harvest and fix the cells in cold ethanol.

-

Wash the cells and treat with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

-

-

Western Blotting (Apoptosis Marker Detection):

-

Treat cells with the test compound.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Enzyme Inhibition Assays

-

Kinase Inhibition Assay (ELISA-based for ROCK II):

-

Coat a microplate with a substrate for the kinase (e.g., myosin phosphatase targeting subunit 1 for ROCK II).

-

Add the kinase, ATP, and various concentrations of the inhibitor (test compound).

-

Incubate to allow the phosphorylation reaction to occur.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation, which is inversely proportional to the inhibitor's activity.[6]

-

-

Carbonic Anhydrase and Cholinesterase Inhibition Assays: These assays are typically performed using spectrophotometric methods. For carbonic anhydrase, the assay measures the inhibition of the enzyme-catalyzed hydration of CO2. For cholinesterases, the assay measures the inhibition of the hydrolysis of a substrate like acetylthiocholine, where the product reacts with Ellman's reagent (DTNB) to produce a colored product.

Visualizations

Experimental Workflow for Anticancer Evaluation

References

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its discovery, historical development, and key synthetic methodologies. A thorough examination of its physicochemical properties is presented, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis are provided to enable replication and further investigation. Additionally, this guide includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

4-Amino-2-(methylthio)thiazole-5-carbonitrile belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its presence in a wide array of biologically active molecules. The unique arrangement of a primary amine, a methylthio group, and a nitrile functionality on the thiazole core imparts specific electronic and steric properties to the molecule, making it a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications. This guide aims to consolidate the available scientific knowledge on this compound, focusing on its discovery, synthesis, and fundamental properties.

Discovery and History

The specific discovery of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not prominently documented in publicly available records. However, the broader class of 5-aminothiazoles, to which it belongs, was significantly advanced by the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947. Their research on the reaction of α-aminonitriles with reagents like carbon disulfide established a foundational method for the synthesis of 5-aminothiazoles, which were previously a relatively unexplored class of compounds.

The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile itself is a logical extension of established thiazole synthesis methodologies. The introduction of the methylthio group at the 2-position is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of the thiazole ring.

Physicochemical Properties

4-Amino-2-(methylthio)thiazole-5-carbonitrile is typically an off-white to light brown solid. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 39736-28-2 | |

| Molecular Formula | C₅H₅N₃S₂ | |

| Molecular Weight | 171.25 g/mol | |

| Melting Point | 202-204 °C | |

| Appearance | Off-white to light brown solid | |

| Purity | ≥98% (typical for commercial samples) |

Synthesis and Experimental Protocols

General Synthetic Pathway: A Gewald-Type Reaction

A probable synthetic route involves a multi-component reaction starting from a suitable active methylene nitrile, a source of the methylthio group, and a cyclizing agent. A logical precursor for the aminonitrile portion is 2-amino-2-cyanoacetamide.

Experimental Protocol

Materials:

-

2-Cyano-3,3-bis(methylthio)acrylamide (1 equivalent)

-

Ammonia (excess, e.g., saturated solution in a suitable solvent or gaseous ammonia)

-

Solvent (e.g., Ethanol, Methanol, or Dimethylformamide)

-

Base (optional, e.g., Triethylamine, Sodium ethoxide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3,3-bis(methylthio)acrylamide in a suitable solvent.

-

Addition of Ammonia: To the stirred solution, add an excess of ammonia. This can be done by bubbling ammonia gas through the solution or by adding a saturated solution of ammonia in the chosen solvent. If a base is used, it can be added at this stage.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: To identify the chemical environment of the protons.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To identify functional groups (e.g., -NH₂, -C≡N, C-S).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

Visualization of the Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a plausible synthetic pathway for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Caption: Plausible synthetic pathway for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Biological Activities and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and the exact signaling pathways modulated by 4-Amino-2-(methylthio)thiazole-5-carbonitrile. However, the 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Antimicrobial activity

-

Anticancer activity

-

Anti-inflammatory activity

-

Kinase inhibition

Given its structural features, it is plausible that 4-Amino-2-(methylthio)thiazole-5-carbonitrile could serve as a precursor or an active molecule in one or more of these areas. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

4-Amino-2-(methylthio)thiazole-5-carbonitrile is a synthetically accessible heterocyclic compound with potential for further chemical modification and exploration in drug discovery programs. This guide has provided a consolidated overview of its known properties and a plausible, detailed protocol for its synthesis. The lack of extensive biological data highlights an opportunity for future research to investigate the therapeutic potential of this molecule and its derivatives. The provided synthetic pathway and experimental details offer a solid foundation for researchers to build upon in their scientific endeavors.

An In-depth Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. While specific research on this particular molecule is limited, its structural features suggest potential as a kinase inhibitor, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as an antimicrobial agent. This guide provides a comprehensive overview of a plausible synthetic route, details potential biological activities based on structurally related compounds, and outlines detailed experimental protocols for its evaluation. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents.

Introduction

The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitrile and methylthio substitutions on the thiazole ring of 4-Amino-2-(methylthio)thiazole-5-carbonitrile further enhance its potential for diverse biological interactions. Notably, the 2-aminothiazole-5-carbonitrile framework is a key feature in a number of potent VEGFR-2 inhibitors. Given the critical role of VEGFR-2 in tumor angiogenesis, compounds with this scaffold are of high interest in oncology research. Furthermore, the inherent properties of the thiazole ring suggest a potential for antimicrobial activity. This technical guide consolidates the available information on related compounds to provide a foundational understanding of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and to facilitate future research into its therapeutic potential.

Synthesis and Characterization

Proposed Synthesis Workflow

Caption: Proposed synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on the synthesis of similar 2-aminothiazole-5-carbonitrile derivatives and would require optimization for the target compound.

Materials:

-

Malononitrile

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Dimethyl N-(cyanomethyl)iminodithiocarbonate (Intermediate):

-

To a stirred solution of malononitrile in anhydrous DMF, add a strong base such as sodium hydride portion-wise at 0 °C.

-

After the evolution of hydrogen gas ceases, add carbon disulfide dropwise at the same temperature.

-

Stir the reaction mixture for a specified time, then add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate by column chromatography on silica gel.

-

-

Cyclization to 4-Amino-2-(methylthio)thiazole-5-carbonitrile:

-

The purified intermediate, dimethyl N-(cyanomethyl)iminodithiocarbonate, can undergo intramolecular cyclization to form the desired product. This step may be facilitated by heat or the presence of a catalyst, although in many cases, it may proceed spontaneously upon formation of the intermediate. Further investigation into the reaction conditions would be necessary.

-

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR spectroscopy

-

¹³C NMR spectroscopy

-

Mass spectrometry (MS)

-

Infrared (IR) spectroscopy

Potential Biological Activities and Mechanisms of Action

Based on the structural similarity to known bioactive molecules, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is hypothesized to exhibit two primary biological activities: VEGFR-2 kinase inhibition and broad-spectrum antimicrobial effects.

VEGFR-2 Kinase Inhibition

The 2-aminothiazole-5-carbonitrile scaffold is a known pharmacophore for VEGFR-2 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi. The exact mechanism can vary, but it often involves the disruption of essential cellular processes in the pathogen.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, the following experimental protocols are recommended.

VEGFR-2 Kinase Assay

This assay is designed to quantify the inhibitory activity of the compound against the VEGFR-2 kinase.

Workflow for VEGFR-2 Kinase Assay

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Detailed Protocol:

A typical in vitro kinase assay involves the use of recombinant human VEGFR-2, a suitable substrate (e.g., a synthetic peptide), and ATP. The reaction is carried out in the presence of varying concentrations of the test compound. The amount of ATP consumed, which is inversely proportional to the kinase activity, is measured using a luminescence-based assay system such as ADP-Glo™.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare serial dilutions of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in the appropriate assay buffer.

-

Add the diluted compound, positive controls (e.g., a known VEGFR-2 inhibitor like Sunitinib), and negative controls (vehicle) to the wells of the microplate.

-

Add the VEGFR-2 kinase and substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Workflow for MIC Determination

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic pathways, focusing on the preparation of crucial precursors and the final cyclization to the target molecule. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

4-Amino-2-(methylthio)thiazole-5-carbonitrile is a substituted thiazole derivative of significant interest in drug discovery and development. The aminothiazole core is a prevalent motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. This guide focuses on the chemical synthesis of this specific scaffold and its precursors, providing a foundational resource for researchers in organic and medicinal chemistry.

Primary Synthetic Pathway

The most common and efficient synthetic route to 4-Amino-2-(methylthio)thiazole-5-carbonitrile proceeds through a multi-step sequence starting from readily available reagents. The key stages of this pathway are:

-

Formation of a Dithiolate Salt: The synthesis is initiated by the reaction of an active methylene compound, typically malononitrile, with carbon disulfide in the presence of a base. This step generates a stable ketene dithiolate salt.

-

S-methylation to form a Key Intermediate: The dithiolate salt is then alkylated with a methylating agent, such as methyl iodide, to yield the pivotal intermediate, 2-[bis(methylthio)methylene]malononitrile.

-

Cyclization to the Thiazole Ring: The final step involves the cyclization of the 2-[bis(methylthio)methylene]malononitrile intermediate with a suitable nitrogen and sulfur source to form the desired 4-amino-2-(methylthio)thiazole-5-carbonitrile.

This synthetic approach offers a versatile and reliable method for the preparation of the target molecule and its analogs.

Synthesis of Precursors

The successful synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is highly dependent on the efficient preparation of its key precursors. The following sections detail the experimental protocols for these crucial intermediates.

Synthesis of Potassium 2,2-Dicyano-1-mercaptoethenethiolate

The initial precursor is a potassium dithiolate salt, formed from the reaction of malononitrile and carbon disulfide.

Experimental Protocol:

A solution of potassium hydroxide is prepared in a suitable solvent, such as aqueous ethanol. To this basic solution, malononitrile is added, followed by the dropwise addition of carbon disulfide at a controlled temperature, typically between 25-40°C. The reaction mixture is stirred for several hours, during which the potassium 2,2-dicyano-1-mercaptoethenethiolate precipitates as a solid. The product is then isolated by filtration, washed with a cold solvent, and dried.

| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Malononitrile | Carbon Disulfide, Potassium Hydroxide | Ethanol/Water | 2-4 hours | 25-40°C | High |

Synthesis of 2-[bis(methylthio)methylene]malononitrile

This key intermediate is synthesized by the S-methylation of the previously prepared dithiolate salt.

Experimental Protocol:

The potassium 2,2-dicyano-1-mercaptoethenethiolate is suspended in a suitable solvent, such as ethanol or dimethylformamide (DMF). A methylating agent, typically methyl iodide, is then added to the suspension. The reaction is often stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration of the precipitated solid. The crude product can be purified by recrystallization.

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |

| Potassium 2,2-Dicyano-1-mercaptoethenethiolate | Methyl Iodide | Ethanol or DMF | 2-6 hours | Room Temperature | >90% |

Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile

The final step in the synthesis is the formation of the thiazole ring from the 2-[bis(methylthio)methylene]malononitrile intermediate. While various methods exist for the cyclization of ketene dithioacetals to form heterocyclic systems, a common approach for the synthesis of 4-aminothiazoles involves reaction with a source of ammonia or a related nitrogen nucleophile.

Experimental Protocol:

A detailed experimental protocol for the direct conversion of 2-[bis(methylthio)methylene]malononitrile to 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not extensively documented in readily available literature. However, a plausible approach involves the reaction of the intermediate with a reagent that can provide the N-C-S backbone of the thiazole ring. One such possibility is the reaction with thiourea or a related derivative under conditions that facilitate cyclization and elimination of a methylthio group and another small molecule.

A related synthesis of a thiazolidine derivative from 2-[bis(methylthio)methylene]malononitrile and cysteamine has been reported, which supports the reactivity of the precursor towards forming sulfur-nitrogen containing rings.[1]

| Starting Material | Potential Reagents | Solvent | Reaction Conditions |

| 2-[bis(methylthio)methylene]malononitrile | Thiourea, Ammonia, or other nitrogen/sulfur sources | Ethanol, DMF, or other polar aprotic solvents | Heating, potentially with a catalyst |

Note: Further research and optimization are likely required to establish a high-yielding protocol for this final cyclization step.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Figure 1: Overall synthetic workflow for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Figure 2: Logical experimental workflow from starting materials to the final purified product.

Conclusion

This technical guide outlines a robust and well-established synthetic pathway for the preparation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its essential precursors. By providing detailed experimental insights and clear visual representations of the reaction sequences, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and other applications. The modularity of the synthesis allows for potential diversification of the final product through the use of different starting materials and reagents.

References

Spectroscopic and Analytical Profile of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS No: 39736-28-2). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data based on the analysis of analogous structures, details generalized experimental protocols for data acquisition, and presents a logical workflow for the analytical characterization of such compounds.

While direct experimental spectra for 4-Amino-2-(methylthio)thiazole-5-carbonitrile are not publicly available, the data presented herein are predicted based on established principles of spectroscopy and data from structurally related thiazole derivatives.

Chemical Structure and Properties

-

IUPAC Name: 4-Amino-2-(methylthio)-1,3-thiazole-5-carbonitrile

-

Molecular Formula: C₅H₅N₃S₂

-

Molecular Weight: 171.25 g/mol

-

CAS Number: 39736-28-2

-

Appearance: Expected to be a solid at room temperature.

-

Melting Point: 202-204 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile. These predictions are derived from the analysis of its functional groups and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | br s | 2H | -NH₂ |

| ~ 2.6 | s | 3H | -S-CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C2 (C-S-CH₃) |

| ~ 165 | C4 (C-NH₂) |

| ~ 115 | C≡N |

| ~ 85 | C5 (C-CN) |

| ~ 15 | -S-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (amino group) |

| 2230 - 2210 | Sharp | C≡N stretching (nitrile) |

| 1640 - 1600 | Medium | N-H bending (amino group) |

| 1550 - 1450 | Medium | C=N and C=C stretching (ring) |

| ~ 1320 | Medium | C-N stretching |

| ~ 700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Species |

| 171.00 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 124 | [M - SCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Technical Guide to its Potential as a ROCK II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile as a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK II). While direct experimental evidence for this specific molecule is not yet available in published literature, its structural features, shared with a class of known potent ROCK II inhibitors, designate it as a compound of significant interest for further investigation. This document provides a comprehensive overview of the ROCK II signaling pathway, detailed hypothetical and established experimental protocols for the synthesis of the target compound and its analogs, and standardized assays for evaluating ROCK II inhibitory activity. Quantitative data for structurally related 2-aminothiazole-based ROCK II inhibitors are presented to build a strong rationale for the investigation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.

Introduction to ROCK II and its Therapeutic Potential

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are crucial downstream effectors of the small GTPase RhoA.[1][2] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 64% overall sequence identity and 92% identity within their kinase domains.[3] Despite their structural similarity, the two isoforms exhibit differential tissue distribution, with ROCK2 being highly expressed in the brain, heart, and muscle tissues.[3] The RhoA/ROCK signaling pathway is integral to a multitude of cellular functions, including actin cytoskeleton organization, cell adhesion and motility, contraction, proliferation, and gene expression.[3]

Dysregulation of the ROCK signaling pathway has been implicated in a variety of pathological conditions, making it an attractive therapeutic target.[1][4] Inhibition of ROCK has shown potential in the treatment of cardiovascular diseases such as hypertension and in managing fibrotic disorders.[4] Furthermore, the role of ROCK2 in regulating immune responses has opened avenues for its therapeutic use in inflammatory and autoimmune diseases.[4]

The 2-Aminothiazole Scaffold in ROCK Inhibition